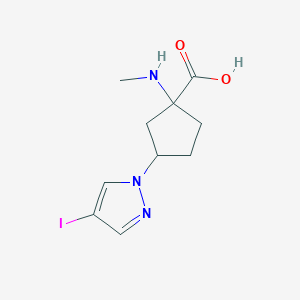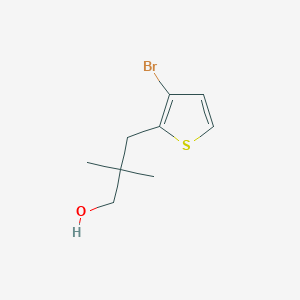
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of oxane (tetrahydropyran) and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with ethoxyethanol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions result in the replacement of the ethoxy group with the nucleophile.
Applications De Recherche Scientifique
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, solvents, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ethoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-(oxan-4-yl)ethan-1-ol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-2-(oxan-4-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ethoxy group provides hydrophobic characteristics, while the hydroxyl group allows for hydrogen bonding and increased reactivity in certain reactions.
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-ethoxy-2-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-10H,2-7H2,1H3 |
Clé InChI |
GMGBJNQJECYZML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CO)C1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)
![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)


![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)





![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

